The synthesis of APX3330 involves a multi-step chemical process that has been previously described in literature. The synthetic route typically includes the formation of a quinoid nucleus, which is characteristic of many anticancer compounds. Specific methods employed in the synthesis have included high-performance liquid chromatography for purification and characterization of the compound. The detailed synthetic pathway has not been explicitly outlined in the available literature but is noted to involve standard organic synthesis techniques used for constructing complex organic molecules .
APX3330 has a complex molecular structure characterized by a quinoid core. Its chemical formula is , and it can be represented structurally as follows:
The molecular weight of APX3330 is approximately 335.4 g/mol. The compound's structure features multiple functional groups that contribute to its biological activity, particularly its ability to interact with redox-active proteins .
APX3330 primarily acts through redox modulation, inhibiting the activity of APE1/Ref-1 by oxidizing critical cysteine residues involved in redox signaling. This oxidation prevents APE1/Ref-1 from reducing target transcription factors, thereby maintaining them in an inactive state. The compound's reactivity is influenced by its quinoid structure, which allows it to participate in electron transfer reactions typical of redox-active compounds .
In terms of stability, APX3330 exhibits variability in absorption when administered orally, which can affect its bioavailability and efficacy .
The mechanism by which APX3330 exerts its effects involves the inhibition of APE1/Ref-1's redox activity. By oxidizing specific cysteine residues within APE1/Ref-1, APX3330 disrupts the protein's ability to regulate critical transcription factors such as nuclear factor kappa-light-chain-enhancer of activated B cells and signal transducer and activator of transcription 3. This disruption leads to reduced expression of genes associated with cell proliferation and survival, ultimately promoting apoptosis in cancer cells .
Data from pharmacokinetic studies indicate that following oral administration, APX3330 displays significant variability in absorption due to its dual forms: hydroquinone and quinone. The pharmacokinetic profile shows that oral clearance is higher in cancer patients compared to healthy volunteers, indicating altered metabolism in pathological states .
APX3330 possesses several notable physical and chemical properties:
These properties are crucial for understanding the drug's pharmacokinetics and optimizing dosing regimens for clinical applications.
APX3330 has been explored for various scientific uses:
APX3330 ([(2E)-2-[(4,5-dimethoxy-2-methyl-3,6-dioxo-1,4-cyclohexadien-1-yl)methylene]undecanoic acid]) selectively targets the redox domain of APE1/Ref-1, a multifunctional protein with dual roles in DNA repair and redox signaling. Structural analyses reveal that APX3330 binds to a hydrophobic pocket near Cys65 and Cys93, critical residues buried within the N-terminal redox domain [3] [4]. This binding stabilizes a partially unfolded conformation of APE1, exposing these typically buried cysteine residues. Molecular dynamics simulations and NMR studies (waterLOGSY and ¹H-¹⁵N HSQC) demonstrate that APX3330 induces reversible conformational changes in acetonitrile co-solvent systems, leading to a 35% loss of peak intensity in HSQC spectra—consistent with localized unfolding of β-strands surrounding the redox active site [4]. This partial unfolding inhibits APE1’s ability to reduce oxidized transcription factors (TFs) by preventing the structural rearrangements necessary for electron transfer [4] [5].
Table 1: Structural Determinants of APX3330-APE1 Interaction
Parameter | Detail | Functional Consequence |
---|---|---|
Binding Site | Hydrophobic pocket near Cys65/Cys93 (N-terminal domain) | Blocks redox-active cysteines |
Protein Conformation | Partially unfolded state (β-strand destabilization) | Exposes buried redox residues |
Binding Affinity | Kd ~2.7 µM (isothermal titration calorimetry) | High specificity for redox domain |
Reversibility | Full activity restoration after inhibitor removal (dialysis) | Non-covalent, allosteric inhibition |
APX3330 disrupts redox-dependent activation of oncogenic and angiogenic TFs by inhibiting APE1-mediated reduction of specific cysteine residues:
Table 2: APX3330-Mediated Suppression of Transcription Factors
Transcription Factor | Redox-Sensitive Cysteine(s) | Key Downstream Targets | Biological Impact |
---|---|---|---|
STAT3 | Cys418, Cys426, Cys468 | Survivin, Bcl-2 | Reduced cancer cell proliferation |
HIF-1α | Cys824 | VEGF, EPO | Impaired angiogenesis |
NF-κB | Cys62 (p50 subunit) | IL-6, TNF-α, ICAM-1 | Suppressed inflammation |
AP-1 | Cys269 (Jun), Cys154 (Fos) | MMP-9, Cyclin D1 | Inhibited tumor invasion |
APX3330 impairs AP-1 (Fos/Jun) and p53 by preventing their reductive activation:
APX3330 exhibits >100-fold selectivity for APE1’s redox function over its endonuclease activity. Biochemical assays confirm APX3330 (1–10 µM) does not impair APE1’s ability to cleave apurinic/apyrimidinic (AP) sites in DNA, even at concentrations that fully suppress TF reduction [1] [10]. This mechanistic divergence arises because:
Table 3: Functional Selectivity of APX3330
APE1 Activity | Structural Basis | Effect of APX3330 | Cellular Outcome |
---|---|---|---|
Redox Signaling | N-terminal domain (Cys65/Cys93) | Inhibited (IC₅₀ = 0.8 µM) | Blocked TF activation; anti-angiogenic |
Endonuclease Repair | C-terminal domain (Mg²⁺-dependent site) | No inhibition (IC₅₀ > 100 µM) | Maintained genomic stability |
Table 4: Compound Synonyms for APX3330
Synonym | Source |
---|---|
E3330 | Eisai Co., Ltd. |
(2E)-2-[(4,5-Dimethoxy-2-methyl-3,6-dioxo-1,4-cyclohexadien-1-yl)methylene]undecanoic acid | IUPAC Nomenclature |
APE1/Ref-1 redox inhibitor APX3300 | DrugBank [7] |
Undecanoic acid, 2-((4,5-dimethoxy-2-methyl-3,6-dioxo-1,4-cyclohexadien-1-yl)methylene)-, (2e)- | PubChem [8] |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7